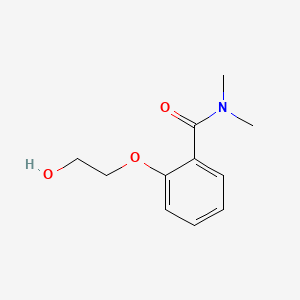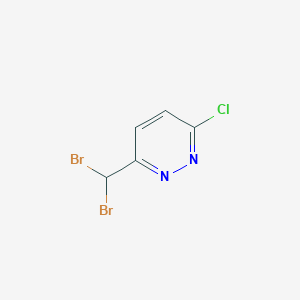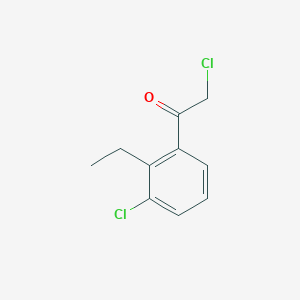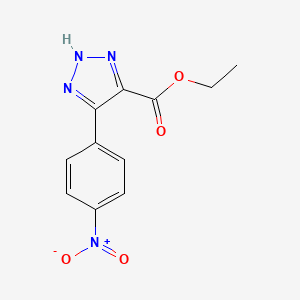
5-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a nitrophenyl group at the 5-position, a carboxylic acid ethyl ester group at the 4-position, and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to enhance the yield and selectivity.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where a phenyl group is treated with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Esterification: The carboxylic acid group is esterified by reacting with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition and nitration steps, as well as automated systems for esterification to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
5-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted esters or amides.
科学的研究の応用
5-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can form hydrogen bonds and π-π interactions with biological molecules.
類似化合物との比較
Similar Compounds
5-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
5-(4-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester: Similar structure but with an amino group instead of a nitro group.
5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid ethyl ester: Similar structure but without the nitro group.
Uniqueness
5-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester is unique due to the presence of both the nitrophenyl group and the triazole ring, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C11H10N4O4 |
|---|---|
分子量 |
262.22 g/mol |
IUPAC名 |
ethyl 5-(4-nitrophenyl)-2H-triazole-4-carboxylate |
InChI |
InChI=1S/C11H10N4O4/c1-2-19-11(16)10-9(12-14-13-10)7-3-5-8(6-4-7)15(17)18/h3-6H,2H2,1H3,(H,12,13,14) |
InChIキー |
WCZKKQZFTGSWNM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NNN=C1C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


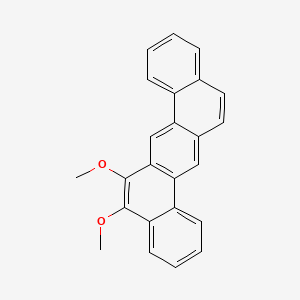
![7-Azabicyclo[4.1.0]heptane-7-carbonitrile](/img/structure/B13959153.png)
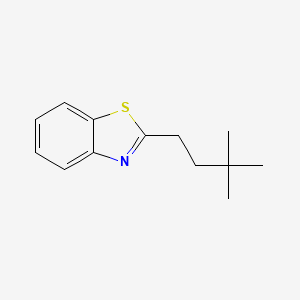
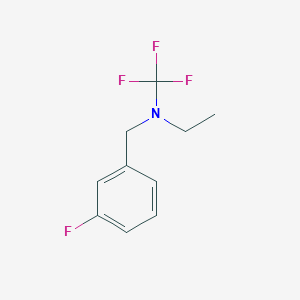
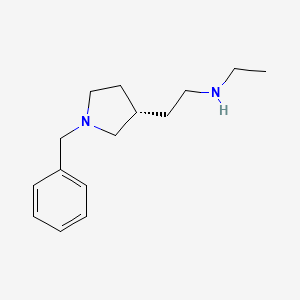
![13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene](/img/structure/B13959179.png)
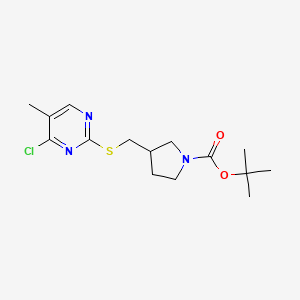
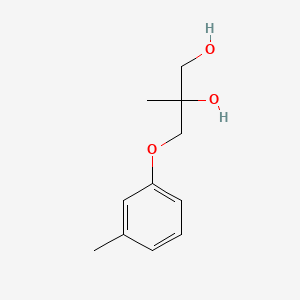
![2-Benzyl-8-ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B13959197.png)
![2-Benzyl-8-(chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13959202.png)
![2,5,7-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole](/img/structure/B13959212.png)
